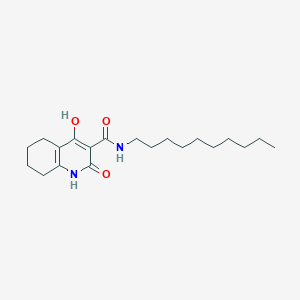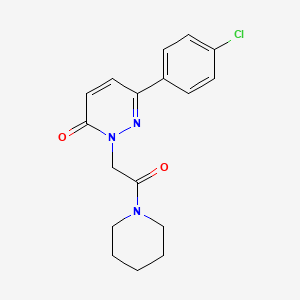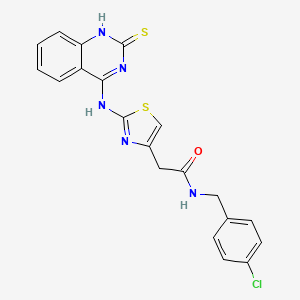![molecular formula C21H21N5O B11211822 [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine](/img/structure/B11211822.png)
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
The synthesis of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of hydrazine hydrate, ethanol, and other common organic solvents . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine involves the inhibition of CDK2 (cyclin-dependent kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby blocking the phosphorylation of target proteins necessary for cell cycle progression .
Comparison with Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and CDK2 inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
Imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one: Studied for its anticancer and other biological activities.
The uniqueness of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][(2-methoxyphenyl)methyl] amine lies in its specific structural features and the combination of substituents, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H21N5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-[(2-methoxyphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H21N5O/c1-14-8-9-18(15(2)10-14)26-21-17(12-25-26)20(23-13-24-21)22-11-16-6-4-5-7-19(16)27-3/h4-10,12-13H,11H2,1-3H3,(H,22,23,24) |
InChI Key |
TVTLSSJOVIZTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-fluorobenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11211756.png)
amine](/img/structure/B11211768.png)
![7-(4-chlorophenyl)-5-phenyl-N-[4-(propan-2-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211775.png)
![5,7-Dimethyl-2-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11211779.png)


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(2-chloro-6-fluorobenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11211807.png)
![N-{[4-(4-Bromophenyl)-5-({[(5-methyl-1,3,4-thiadiazol-2-YL)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-YL]methyl}-2-phenoxyacetamide](/img/structure/B11211812.png)
![2-[[3-(2-Ethoxyphenyl)-6-(4-fluorophenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetonitrile](/img/structure/B11211813.png)
![1-(4-bromophenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11211819.png)
![N-cycloheptyl-7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11211827.png)
![2'-(4-Ethoxyphenyl)-7'-methoxy-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11211832.png)
